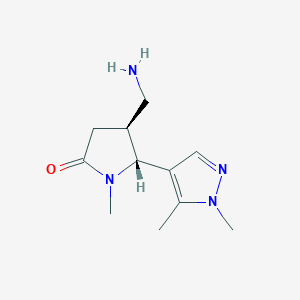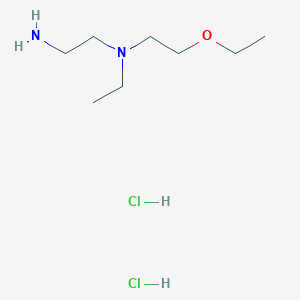
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O2S . It is available for purchase from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is defined by its molecular formula, C7H11ClN2O2S . Unfortunately, detailed structural analysis such as bond lengths, angles, and 3D conformation is not available in the search results.Chemical Reactions Analysis
Specific information on the chemical reactions involving “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is not available in the search results. Chemical reactions can vary widely depending on the reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” include its molecular formula (C7H11ClN2O2S) and molecular weight . Detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Theoretical Investigations
Research on related compounds to (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride, such as the study by Kamaraj et al. (2021), involves exploring the structural and electronic properties of sulfonamide compounds. These studies often include theoretical investigations using quantum chemical calculations, analyzing factors like molecular electrostatic potential surfaces, which can have implications in drug design and development (Kamaraj et al., 2021).
Application in Organic Synthesis
Research conducted by De Saint-Fuscien and Dodd (2000) involves the synthesis of aziridine-2-carboxylates, highlighting the role of similar compounds in facilitating organic reactions. This area of research is crucial in developing new synthetic methodologies for complex organic compounds (De Saint-Fuscien & Dodd, 2000).
Insights into Catalytic Processes
Jacquemin et al. (2010) provide insights into the catalytic processes involving methane, which is significant for understanding the industrial applications of similar compounds. These studies often include investigating reaction mechanisms at a molecular level, which is essential for the development of efficient catalytic systems (Jacquemin et al., 2010).
Synthesis of Indolyl-Methanamines
Das et al. (2013) explore the synthesis of 3-indolyl-methanamines, demonstrating the potential of similar compounds in the synthesis of pharmacologically relevant structures. Such research is fundamental in the field of medicinal chemistry and drug discovery (Das et al., 2013).
Applications in Methanol Production
Research like that of Garcia et al. (2022) on the conversion of methane to methanol highlights the role of related compounds in developing new methods for chemical production. This area of research has significant industrial implications, particularly in the field of sustainable energy and chemical synthesis (Garcia et al., 2022).
Enzymatic Reaction Studies
Cooper et al. (1976) conducted studies on enzymatic reactions of methionine sulfoximine, which could shed light on the behavior of similar compounds in biological systems. Understanding these reactions is crucial for the development of enzyme inhibitors and for the study of metabolic pathways (Cooper et al., 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHQFRQCDSMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)




![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)


![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)

![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)